N1,N1,3,5-tetramethylbenzene-1,4-diamine

概要

説明

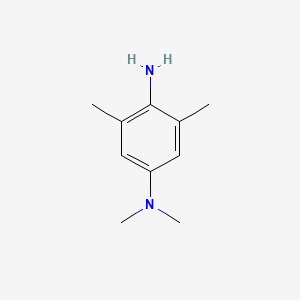

N1,N1,3,5-tetramethylbenzene-1,4-diamine is an organic compound with the molecular formula C10H16N2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, and three methyl groups are substituted at the 1, 3, and 5 positions. This compound is known for its applications in various chemical reactions and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions

N1,N1,3,5-tetramethylbenzene-1,4-diamine can be synthesized through several methods. One common method involves the alkylation of benzene-1,4-diamine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically requires a solvent like dimethylformamide and a base such as potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete methylation.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production. The product is then purified through distillation or recrystallization to achieve the desired purity.

化学反応の分析

Types of Reactions

N1,N1,3,5-tetramethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated benzene derivatives.

科学的研究の応用

Materials Science

Polymer Synthesis

TMPD is utilized as a monomer in the preparation of polyimide coatings. These coatings are essential for electronic applications such as integrated circuit (IC) passivation and dielectrics for multichip modules. The incorporation of TMPD into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance applications .

Conductive Polymers

In the field of conductive polymers, TMPD serves as a building block for synthesizing poly(arylene ether) and poly(amide) derivatives. These materials are critical in developing sensors and electronic devices due to their excellent conductivity and stability .

Analytical Chemistry

Reagent for Detection

TMPD is widely used as a reagent in biochemical assays, particularly for detecting peroxidases. Its ability to undergo oxidation makes it suitable for colorimetric assays where changes in absorbance can indicate enzyme activity .

Electrochemical Sensors

In electrochemistry, TMPD is employed in the fabrication of sensors that detect various analytes. Its redox properties allow for sensitive detection methods that are crucial in environmental monitoring and clinical diagnostics .

Biochemistry

Antioxidant Studies

Research has identified TMPD's role as an antioxidant agent due to its ability to scavenge free radicals. This property is being explored in studies related to oxidative stress and its implications in various diseases .

Peptide Synthesis

In biochemistry, TMPD is utilized as an organic buffer during peptide synthesis processes. It enhances yield and purity by stabilizing intermediates during the coupling reactions .

Case Studies

作用機序

The mechanism of action of N1,N1,3,5-tetramethylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form stable radical cations, which are involved in various catalytic processes. The pathways involved include electron transfer and nucleophilic substitution mechanisms.

類似化合物との比較

Similar Compounds

N1,N1,3,5-tetramethylbenzene-1,4-diamine: Known for its unique substitution pattern and reactivity.

N,N,N’,N’-tetramethyl-p-phenylenediamine: Similar structure but different substitution pattern, leading to distinct reactivity and applications.

N,N-dimethylbenzene-1,4-diamine: Fewer methyl groups, resulting in different chemical properties and uses.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain chemical reactions and industrial applications where other similar compounds may not be as effective.

生物活性

N1,N1,3,5-tetramethylbenzene-1,4-diamine, also known as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is a compound with significant biological activity, particularly in microbiology and biochemistry. This article explores its biological properties, mechanisms of action, and applications in various fields.

- Molecular Formula : C10H16N2

- CAS Number : 27746-08-3

- Molar Mass : 164.25 g/mol

- Appearance : Off-white to gray powder

- Solubility : Soluble in water

Mechanisms of Biological Activity

This compound exhibits its biological activity primarily through its role as a redox-active compound. It serves as an electron donor and is involved in various enzymatic reactions:

- Cytochrome c Oxidase Activity : TMPD is widely used in microbiology to differentiate organisms based on their cytochrome c oxidase activity. When oxidized by bacterial oxidases, TMPD forms a characteristic deep blue radical cation (TMPD+˙), which can be visually detected and quantified .

- Oxidative Stress Response : TMPD's ability to participate in redox reactions makes it a useful substrate for studying oxidative stress responses in various organisms. It acts as a reducing agent for heme-containing enzymes like peroxidases .

Microbiological Studies

TMPD is instrumental in identifying and differentiating bacterial species:

- Colorimetric Indicator : The oxidation of TMPD by bacteria provides a colorimetric method for detecting cytochrome c oxidase activity, aiding in the classification of Gram-negative and Gram-positive bacteria .

Clinical Diagnostics

In clinical settings, TMPD is used to identify pathogens such as Neisseria gonorrhoeae through its oxidase reaction. The reaction produces a color change that indicates the presence of the bacteria .

Research Findings

Recent studies have focused on the electrochemical properties of TMPD and its derivatives:

- Electrochemical Behavior : Research has shown that the cyclic voltammetry of TMPD reveals distinct cathodic peaks that correlate with its reactivity towards other compounds. This behavior is crucial for understanding its interactions in biochemical systems .

Case Studies

-

Differentiation of Bacterial Species :

- In a study involving the differentiation of various bacteria using TMPD, it was found that the compound effectively distinguished between pathogenic and non-pathogenic strains based on their oxidase activity.

-

Electrochemical Studies :

- A detailed electrochemical analysis demonstrated that the presence of TMPD significantly alters the peak current ratios during voltammetric experiments, indicating its potential as a mediator in redox reactions.

特性

IUPAC Name |

4-N,4-N,2,6-tetramethylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7-5-9(12(3)4)6-8(2)10(7)11/h5-6H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOSQBTXESSADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。